molecular formula C26H21N3O4 B1684606 Lestaurtinib CAS No. 111358-88-4

Lestaurtinib

Número de catálogo: B1684606
Número CAS: 111358-88-4
Peso molecular: 439.5 g/mol
Clave InChI: UIARLYUEJFELEN-LROUJFHJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Lestaurtinib se sintetiza a través de una ruta semisintética que comienza con el producto de fermentación bacteriana K252a. La síntesis involucra múltiples pasos, incluyendo reacciones de hidroxilación, metilación y ciclización. Las condiciones de reacción típicamente implican el uso de solventes orgánicos, catalizadores y temperatura y presión controladas .

Análisis De Reacciones Químicas

Lestaurtinib experimenta varias reacciones químicas, incluyendo:

    Oxidación: this compound puede ser oxidado para formar varios derivados oxidados.

    Reducción: Las reacciones de reducción pueden convertir this compound a sus formas reducidas.

    Sustitución: this compound puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .

Aplicaciones Científicas De Investigación

Lestaurtinib ha sido estudiado ampliamente por sus posibles aplicaciones terapéuticas en varios campos:

Mecanismo De Acción

Lestaurtinib ejerce sus efectos inhibiendo la autofosforilación de la tirosina quinasa 3 similar a FMS (FLT3), lo que resulta en la inhibición de la actividad FLT3 y la inducción de apoptosis en las células tumorales que sobreexpresan FLT3. También inhibe otras quinasas, incluyendo la Janus quinasa 2 (JAK2), la receptor quinasa A de tropomiosina (TrkA), TrkB y TrkC. Estas inhibiciones interrumpen las vías de señalización celular, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis .

Comparación Con Compuestos Similares

Lestaurtinib es único en su capacidad para inhibir múltiples quinasas con alta especificidad. Compuestos similares incluyen:

La especificidad de this compound para FLT3 y su capacidad para superar la resistencia a la quimioterapia tradicional lo convierten en un candidato prometedor para su desarrollo y uso clínico .

Actividad Biológica

Lestaurtinib (CEP-701) is an oral small-molecule inhibitor primarily targeting receptor tyrosine kinases, notably TrkB and FLT3. Its biological activity has been extensively investigated in various cancer types, particularly acute myeloid leukemia (AML) and neuroblastoma. This article summarizes key findings regarding the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical trials, and potential therapeutic applications.

This compound functions as a competitive inhibitor of ATP binding to the kinase domain of Trk receptors, particularly TrkB. This inhibition leads to reduced phosphorylation of downstream signaling pathways, including the JAK/STAT pathway, which is critical for cell survival and proliferation.

  • Inhibition of TrkB : In vitro studies demonstrated that this compound effectively inhibits BDNF-induced TrkB phosphorylation in neuroblastoma cells (SY5Y-TrkB), with significant inhibition observed at concentrations between 10-250 nM .
  • JAK/STAT Pathway : this compound also inhibits JAK2 and downstream signaling molecules such as STAT3 and STAT5, leading to decreased cell viability and increased apoptosis in various cancer cell lines .

Efficacy in Clinical Trials

This compound has been evaluated in multiple clinical trials, particularly for its efficacy in treating FLT3-mutated AML and neuroblastoma.

Acute Myeloid Leukemia (AML)

  • Phase III Trials : A randomized trial assessed the addition of this compound to first-line chemotherapy for FLT3-mutated AML. While it showed feasibility, the overall clinical benefit was not significant. However, patients achieving over 85% FLT3 inhibition demonstrated improved overall survival (OS) and reduced relapse rates .
    EndpointThis compound Group (%)Control Group (%)Hazard Ratio (HR)p-value
    Overall Response Rate (CR + CRi)91921.37.4
    30-day Mortality322.23.3
  • Combination Therapy : In combination with chemotherapy, this compound showed enhanced efficacy compared to chemotherapy alone in some studies, indicating its potential as a synergistic agent .

Neuroblastoma

This compound has shown promise in treating neuroblastoma through both monotherapy and combination approaches:

  • Preclinical Models : Studies indicate that this compound can inhibit tumor growth in xenograft models of neuroblastoma by blocking TrkB signaling pathways .
  • Clinical Trials : A Phase I trial demonstrated that this compound was well tolerated in children with refractory neuroblastoma, although notable tumor responses were limited .

Case Studies and Research Findings

  • Hepatocellular Carcinoma : Recent studies have explored the effects of this compound on hepatocellular carcinoma cells (Huh-7). Results indicated that this compound inhibited cell proliferation and migration in a dose-dependent manner while downregulating STAT1 expression .
  • JAK2 Inhibition : In a study involving patients with Hodgkin lymphoma, treatment with this compound resulted in significant decreases in cell viability and apoptosis rates at specific concentrations (300 nM), providing a rationale for its use as a JAK2 inhibitor .

Summary

This compound exhibits significant biological activity through its inhibition of key signaling pathways involved in cancer cell survival and proliferation. While clinical trials have shown mixed results regarding its overall efficacy, specific patient populations achieving sustained target inhibition have demonstrated improved outcomes. Ongoing research continues to explore the full potential of this compound as a therapeutic agent across various malignancies.

Q & A

Basic Research Questions

Q. What are the primary kinase targets of Lestaurtinib, and how are they validated in experimental settings?

this compound primarily inhibits JAK2, FLT3, and TrkA kinases, with IC50 values of 0.9 nM, 3 nM, and <25 nM, respectively . Validation involves in vitro kinase activity assays using recombinant proteins and cellular models (e.g., HEL92.1.7 cells for JAK2 inhibition). Phosphorylation status of downstream targets like STAT5 and STAT3 is measured via Western blotting to confirm on-target effects .

Q. What standard in vitro assays are used to evaluate this compound’s antiproliferative effects?

Cell viability assays (e.g., MTT or ATP-lite) are employed across cancer cell lines (e.g., Hodgkin lymphoma, anaplastic thyroid cancer) at nanomolar concentrations (30–300 nM). Apoptosis is quantified using Annexin V/PI flow cytometry or caspase-3/7 activation assays. Dose-response curves are generated to determine IC50 values .

Q. How is this compound administered in preclinical in vivo models, and what endpoints are measured?

In chick chorioallantoic membrane (CAM) xenograft models, this compound is administered intravenously or via direct tumor application. Endpoints include tumor volume reduction (measured via calipers or imaging), vascularity (microvessel density quantification), and histopathological analysis of apoptosis (TUNEL staining) .

Advanced Research Questions

Q. How can researchers differentiate between on-target and off-target effects of this compound in kinase inhibition studies?

Methodological approaches include:

  • Kinase profiling panels : Test this compound against a broad spectrum of kinases (e.g., 100+ kinases) to identify off-target interactions .
  • Genetic knockdown : Use siRNA/shRNA to silence JAK2 or FLT3 and assess whether this compound’s effects are abolished .
  • Rescue experiments : Overexpress constitutively active mutants of suspected targets (e.g., STAT5) to reverse this compound-induced apoptosis .

Q. How should contradictory efficacy data for this compound across different cancer models be addressed?

Contradictions may arise due to cell line-specific genetic backgrounds (e.g., JAK2 mutation status) or microenvironmental factors. Strategies include:

  • Genetic profiling : Sequence key targets (e.g., JAK2 V617F mutations) in resistant vs. sensitive cell lines .
  • Dose optimization : Conduct time-course experiments to assess if prolonged exposure overcomes resistance .
  • Combinatorial screens : Pair this compound with inhibitors of parallel survival pathways (e.g., PI3K/mTOR) .

Q. What experimental designs are recommended for studying this compound’s epigenetic effects, such as histone phosphorylation modulation?

  • Chromatin immunoprecipitation (ChIP) : Assess histone H3 threonine phosphorylation at androgen-responsive gene promoters in prostate cancer models .
  • Transcriptomic analysis : Perform RNA-seq to identify androgen-dependent genes suppressed by this compound (e.g., PSA/KLK3) .
  • Structural modeling : Use molecular docking (e.g., AutoDock Vina) to predict this compound’s binding affinity for epigenetic kinases like PRK1 .

Q. How can researchers ensure reproducibility when testing this compound in patient-derived samples (e.g., primary HL lymph nodes)?

  • Sample standardization : Use fresh biopsies from treatment-naïve patients and normalize viability assays to baseline ATP levels .
  • Multi-donor validation : Test this compound in ≥3 independent patient samples to account for biological variability .
  • Pharmacodynamic markers : Monitor STAT3/5 phosphorylation in real-time using Luminex multiplex assays .

Q. Methodological Considerations

  • Data interpretation : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
  • Statistical rigor : For in vivo studies, apply the CONSORT guidelines for randomization, blinding, and sample size calculation .
  • Reproducibility : Adhere to the ARRIVE guidelines for preclinical studies and deposit raw data in repositories like Figshare or Zenodo .

Propiedades

IUPAC Name

(15S,16S,18R)-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4/c1-25-26(32,12-30)10-18(33-25)28-16-8-4-2-6-13(16)20-21-15(11-27-24(21)31)19-14-7-3-5-9-17(14)29(25)23(19)22(20)28/h2-9,18,30,32H,10-12H2,1H3,(H,27,31)/t18-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIARLYUEJFELEN-LROUJFHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046778
Record name Lestaurtinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Lestaurtinib inhibits autophosphorylation of FMS-like tyrosine kinase 3 (FLT3), resulting in inhibition of FLT3 activity and induction of apoptosis in tumor cells that overexpress FLT3.
Record name Lestaurtinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06469
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

111358-88-4
Record name Lestaurtinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111358-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lestaurtinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111358884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lestaurtinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06469
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lestaurtinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LESTAURTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO989GC5D1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lestaurtinib
Reactant of Route 2
Lestaurtinib
Reactant of Route 3
Lestaurtinib
Reactant of Route 4
Lestaurtinib
Reactant of Route 5
Lestaurtinib
Reactant of Route 6
Lestaurtinib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.